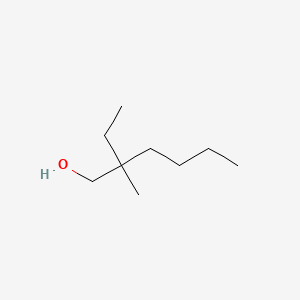
2-Fluoro-4-isopropylaniline
Overview
Description
2-Fluoro-4-isopropylaniline is a chemical compound with the molecular formula C9H12FN . It is also known by other names such as 2-fluoro-4-(propan-2-yl)aniline .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-isopropylaniline is represented by the InChI code: 1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 . The molecular weight of this compound is 153.2 .Physical And Chemical Properties Analysis
2-Fluoro-4-isopropylaniline is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis of Pharmaceuticals
2-Fluoro-4-isopropylaniline serves as a crucial element in the synthesis of pharmaceuticals . It acts as an intermediate in the production of various drugs, contributing to their chemical structure and properties .
Agrochemical Production
This compound also finds utility in the production of agrochemicals . Its unique chemical properties make it a valuable component in the formulation of certain pesticides and fertilizers .
Production of Fluorinated Polymers
2-Fluoro-4-isopropylaniline holds a prominent position as a foundational component in the production of fluorinated polymers . These polymers have a wide range of applications, including non-stick coatings, weather-resistant finishes, and high-performance plastics .
Synthesis of Polymeric Materials
Beyond fluorinated polymers, this compound is also used in the synthesis of diverse polymeric materials . Its chemical structure allows it to contribute to the properties of these materials in unique ways .
Organic Synthesis Reagent
2-Fluoro-4-isopropylaniline plays a versatile role as a reagent in organic synthesis . It finds utility in multiple reactions, including the synthesis of heterocyclic compounds and polymer formation .
Production of Organic Compounds
This compound is used in the production of various organic compounds, such as dyes, pigments, and fluorescent probes . Its unique chemical properties make it a valuable component in these applications .
Catalyst in Complex Formation
The precise mechanism of action for 2-Fluoro-4-isopropylaniline remains an area of ongoing investigation. However, current understanding suggests the involvement of complex formation between the 2-Fluoro-4-isopropylaniline molecule and the target molecule . This complex then undergoes a series of reactions, ultimately resulting in the formation of a new product .
Proteomics Research
2-Fluoro-4-isopropylaniline is also used in proteomics research . Its unique properties make it a valuable tool in the study of proteins and their functions .
Each of these fields represents a unique application of 2-Fluoro-4-isopropylaniline, showcasing its versatility and importance in scientific research .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that fluoro-organic compounds often interact with various biological targets
Mode of Action
It’s known that fluoro-organic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Fluoro-organic compounds have been known to influence various biological pathways . The exact pathways affected by 2-Fluoro-4-isopropylaniline would depend on its specific targets and mode of action.
properties
IUPAC Name |
2-fluoro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLWQRYLMMKFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601688 | |
| Record name | 2-Fluoro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87119-12-8 | |
| Record name | 2-Fluoro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)








pentanoic acid;hydrate](/img/structure/B1626925.png)



